molecular formula C21H22N4O5S B2971149 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide CAS No. 333747-31-2

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2971149
CAS No.: 333747-31-2
M. Wt: 442.49
InChI Key: FKGITXOLVHFXIX-UHFFFAOYSA-N
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Description

N-(4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide is a sulfonamide-based compound characterized by a 2,6-dimethoxy-substituted pyrimidine ring linked via a sulfamoyl bridge to a phenyl group, which is further substituted with a 3,4-dimethylbenzamide moiety. The 2,6-dimethoxy groups on the pyrimidine ring may enhance metabolic stability and influence binding affinity to biological targets, while the 3,4-dimethylbenzamide moiety could modulate lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-13-5-6-15(11-14(13)2)20(26)22-16-7-9-17(10-8-16)31(27,28)25-18-12-19(29-3)24-21(23-18)30-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGITXOLVHFXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide are whole blood phagocytes and isolated polymorphonuclear cells. These cells play a crucial role in the immune response, particularly in the process of phagocytosis, where they engulf and destroy pathogens.

Mode of Action

This compound inhibits the oxidative bursts from these cells. Oxidative bursts are reactions that occur in response to microbial infections, leading to the production of reactive oxygen species (ROS). By inhibiting this process, the compound reduces the level of ROS, which can cause tissue damage if produced excessively.

Action Environment

While specific environmental factors influencing the compound’s action are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other molecules can potentially affect the efficacy and stability of any compound

Biological Activity

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide is a complex organic compound with significant biological activity. It has garnered attention in various fields such as medicinal chemistry, pharmacology, and agricultural science due to its potential as an enzyme inhibitor and its role in chitin synthesis inhibition. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C25H27N5O5S2
  • Molecular Weight : 541.6 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is thought to inhibit certain enzymes by binding to their active sites, thus blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, including:

  • Chitin Synthesis Inhibition : The compound has been shown to inhibit chitin synthesis in insects, which is crucial for their growth and development. This property makes it a candidate for use as an insecticide.
  • Enzyme Inhibition : It may also inhibit enzymes involved in critical metabolic pathways in both plants and animals.

Structure-Activity Relationships (SAR)

Quantitative structure–activity relationship (QSAR) studies have been conducted to analyze the effects of different substituents on the biological activity of related compounds. For instance, the introduction of electron-donating groups has been correlated with enhanced inhibitory activity against chitin synthesis in various insect species such as Chilo suppressalis and Spodoptera litura .

Table 1: Summary of SAR Findings

CompoundSubstituentActivity (pIC50)Target
A-OCH33.49Chitin Synthesis
B-Cl3.20Enzyme Inhibition
C-NO22.85Enzyme Inhibition

Case Studies

  • Insecticidal Activity : A study demonstrated that this compound exhibited significant larvicidal activity against C. suppressalis. The compound's effectiveness was attributed to its ability to disrupt chitin synthesis during the larval stage .
  • Enzyme Inhibition Studies : Research indicated that the compound could inhibit specific enzymes related to metabolic pathways in cancer cells. The binding affinity was assessed using various biochemical assays that demonstrated a competitive inhibition mechanism .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Heterocyclic Substituent Key Functional Groups Antimicrobial Activity (Reported) Reference
N-(4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide C₂₂H₂₃N₄O₅S 479.51 g/mol 2,6-Dimethoxypyrimidin-4-yl Sulfamoyl, dimethylbenzamide Not explicitly tested
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 g/mol Pyridin-2-yl 1,3-Dioxoisoindolinyl, methylpentanamide Not reported
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide C₂₃H₂₁N₅O₅S 479.50 g/mol 5-Methylisoxazol-3-yl 1,3-Dioxoisoindolinyl, methylpentanamide Not reported
Sulfamethoxazole (USP Standard) C₁₀H₁₁N₃O₃S 253.28 g/mol 5-Methylisoxazol-3-yl Sulfonamide, aminobenzene Broad-spectrum antimicrobial

Key Observations :

  • Lipophilicity : The 3,4-dimethylbenzamide substituent increases molecular weight and lipophilicity (logP ~3.2 estimated) relative to sulfamethoxazole (logP ~0.5), which may improve tissue penetration but reduce solubility .
  • Synthetic Complexity : The target compound requires multi-step synthesis involving hydrazone coupling and cyclization, similar to derivatives in , but with lower reported yields (e.g., 58–83% for analogues in ) compared to sulfamethoxazole’s industrial-scale production .

Functional Comparisons with Pharmacopeial Standards

Sulfamethoxazole, a benchmark sulfonamide antibiotic, lacks the pyrimidine and benzamide groups present in the target compound. This structural divergence correlates with differences in:

  • Mechanism of Action: Sulfamethoxazole inhibits dihydropteroate synthase (DHPS) via competitive binding to para-aminobenzoic acid (PABA). The target compound’s dimethoxy-pyrimidine group may interfere with bacterial folate metabolism through alternative binding modes .
  • Resistance Profile : Sulfamethoxazole faces widespread resistance due to mutations in DHPS. The target compound’s unique substituents might circumvent common resistance mechanisms, though this requires validation .

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